Menadione bisulfite

描述

甲萘醌双亚硫酸盐,也称为维生素K3双亚硫酸盐,是甲萘醌(维生素K3)的合成衍生物。它是一种水溶性化合物,作为维生素K2生物活性形式的前体。甲萘醌双亚硫酸盐常用于动物饲料,由于其独特的化学性质,在科学研究中也有多种应用 .

准备方法

合成路线和反应条件: 甲萘醌双亚硫酸盐可通过甲萘醌与亚硫酸氢钠反应合成。该过程包括将亚硫酸氢钠加入到适当溶剂中的甲萘醌溶液中,然后结晶和纯化 .

工业生产方法: 在工业生产中,甲萘醌双亚硫酸盐通过将甲萘醌和焦亚硫酸钠溶液通过计量泵,均匀混合溶液,并将混合物引入管式反应器中制备。反应在50-80°C的控制温度下进行,产物经结晶、离心分离、洗涤和干燥 .

化学反应分析

Redox Cycling and Electron Transfer

Menadione bisulfite acts as a redox mediator, facilitating electron transfer in biological systems. Its sulfonate group enhances water solubility while limiting membrane permeability, directing reactivity to extracellular or plasma membrane-associated processes .

Key findings :

-

Electron transfer stability : this compound maintains stable electron flow from Saccharomyces cerevisiae cells to ferricyanide (Fe(CN)₆³⁻) without significant oxidative stress, unlike menadione, which rapidly generates reactive oxygen species (ROS) .

-

NAD(P)H oxidation : In permeabilized yeast cells, this compound oxidizes NADH at a rate of 0.12 μmol/min/mg protein , 13-fold slower than menadione (1.56 μmol/min/mg protein ) .

| Parameter | This compound | Menadione |

|---|---|---|

| NADH oxidation rate | 0.12 μmol/min/mg | 1.56 μmol/min/mg |

| ROS production | Negligible | High |

| Membrane permeability | Low | High |

Thermal Decomposition

This compound degrades under elevated temperatures, particularly during industrial processing:

-

Extrusion stability : Recovery rates drop to 64.67% at 135°C, compared to 72.74% for menadione nicotinamide bisulfite (MNB) .

-

Decomposition products : Releases sulfur oxides (SOₓ) above 60°C .

| Process Condition | Recovery Rate (%) |

|---|---|

| Extrusion at 100°C | 86.0 |

| Extrusion at 135°C | 64.7 |

| Pelleting at 80°C | 78.2 |

Photodegradation

The compound is light-sensitive, undergoing decomposition under UV/visible light exposure :

-

Degradation pathway : Cleavage of the sulfonate group, yielding menadione and sulfite derivatives.

-

Stabilization : Requires storage in opaque containers at -20°C to minimize photolytic breakdown .

Metabolic Activation

In vivo, this compound is enzymatically converted to active vitamin K2 (menaquinone) via alkylation . This metabolic pathway enables its prothrombotic activity by supporting γ-carboxylation of clotting factors .

Reactivity with Biomolecules

-

Thiol groups : Reacts with cysteine residues in proteins, forming covalent adducts that alter enzymatic activity .

-

Heme proteins : Enhances peroxidative activity in cytochrome P450 systems, accelerating ROS generation in the presence of oxygen .

Incompatibilities

This compound reacts violently with :

-

Strong oxidizers : Halogens, peroxides.

-

Metals : Chemically active metals (e.g., sodium, lithium) in moist environments.

-

Alkalis : Forms unstable intermediates in basic conditions.

科学研究应用

甲萘醌双亚硫酸盐在科学研究中具有广泛的应用:

作用机制

甲萘醌双亚硫酸盐充当维生素K类似物,参与某些蛋白质中谷氨酸残基的翻译后γ-羧化。这些蛋白质包括维生素K依赖性凝血因子,如凝血酶原(因子II)、前凝血酶激酶(因子VII)、圣诞因子(因子IX)和斯图尔特因子(因子X)。γ-羧化过程对于这些蛋白质的生物活性至关重要,使它们能够结合钙离子并参与凝血级联反应 .

类似化合物:

独特性: 甲萘醌双亚硫酸盐的独特性在于其水溶性和作为维生素K2生物活性形式的前体的能力。它在各种化学反应中的多功能性和在科学研究中的应用进一步将其与其他类似化合物区分开来 .

相似化合物的比较

Menadione (Vitamin K3): Menadione is the parent compound of menadione bisulfite and shares similar chemical properties.

Phylloquinone (Vitamin K1): Phylloquinone is a naturally occurring form of vitamin K found in plants.

Menaquinone (Vitamin K2): Menaquinone is another naturally occurring form of vitamin K produced by bacteria.

Uniqueness: this compound is unique due to its water solubility and ability to serve as a precursor to biologically active forms of vitamin K2. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .

生物活性

Menadione bisulfite, a derivative of vitamin K3, has garnered attention for its diverse biological activities, particularly in the fields of nutrition, pharmacology, and plant biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is the sodium salt of menadione (vitamin K3) combined with bisulfite. Its chemical structure allows it to function as a potent source of vitamin K, which plays a critical role in blood coagulation and bone metabolism. The compound is water-soluble, enabling it to be easily absorbed in biological systems.

1. Vitamin K Activity

This compound serves as a bioactive source of vitamin K, which is essential for the synthesis of prothrombin and other clotting factors. Studies have demonstrated that this compound effectively reduces prothrombin time in vitamin K-deficient chicks, indicating its efficacy in promoting coagulation processes. In a study involving chicks fed a vitamin K-deficient diet, prothrombin time decreased linearly with increasing doses of menadione from menadione nicotinamide bisulfite (MNB) .

2. Toxicity and Safety Profile

Research has also assessed the toxicity levels associated with this compound. In acute toxicity trials conducted on chicks, doses exceeding 1600 mg/kg body weight resulted in reduced weight gain and increased mortality rates . However, lower doses were found to be safe and did not induce morbidity or mortality. This highlights the importance of dosage in utilizing this compound therapeutically.

3. Plant Growth Regulation

This compound has been investigated for its potential as a plant growth regulator. It has been shown to induce plant defense mechanisms against various pathogens, enhancing overall plant resilience . The compound's ability to stimulate growth responses in plants suggests its utility in agricultural applications.

The biological activities of this compound are mediated through several mechanisms:

- Prothrombin Synthesis : this compound contributes to the synthesis of prothrombin by acting as a cofactor in the enzymatic reactions involved in coagulation.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.

- Cell Cycle Regulation : Menadione has been shown to influence cell cycle progression and apoptosis in various cell types, including osteoblasts and osteoclasts .

Research Findings and Case Studies

属性

CAS 编号 |

130-36-9 |

|---|---|

分子式 |

C11H10O5S |

分子量 |

254.26 g/mol |

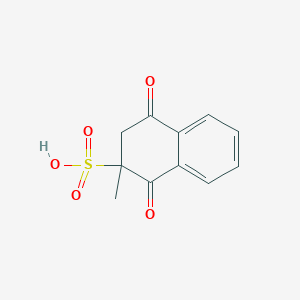

IUPAC 名称 |

2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16) |

InChI 键 |

WIXFIQKTHUVFDI-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |

规范 SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |

相关CAS编号 |

130-37-0 (hydrochloride salt) 6147-37-1 (hydrochloride salt.trihydrate) |

同义词 |

2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。